Cas no 9031-02-1 (ALPHA-KETOGLUTARATE DEHYDROGENASE)

Alpha-ketoglutarate dehydrogenase (α-KGDH) is a mitochondrial enzyme complex that plays a critical role in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. This reaction is essential for cellular energy production, linking carbohydrate, amino acid, and fatty acid metabolism. The enzyme requires thiamine pyrophosphate (TPP), lipoic acid, and FAD as cofactors, ensuring efficient substrate conversion. α-KGDH is widely studied for its involvement in metabolic regulation, oxidative stress responses, and neurodegenerative diseases. Its high specificity and catalytic efficiency make it valuable for biochemical research, metabolic pathway analysis, and enzyme kinetics studies. Purified preparations are used in vitro to investigate mitochondrial dysfunction and metabolic disorders.
ALPHA-KETOGLUTARATE DEHYDROGENASE structure
9031-02-1 structure
Product name:ALPHA-KETOGLUTARATE DEHYDROGENASE
CAS No:9031-02-1
MF:
MW:
CID:808358

ALPHA-KETOGLUTARATE DEHYDROGENASE Chemical and Physical Properties

Names and Identifiers

    • Dehydrogenase,oxoglutarate
    • ALPHA-KETOGLUTARATE DEHYDROGENASE
    • A-ketoglutarate dehydrogenase from*porcine heart
    • multienzyme 2-oxoglutarate dehydrogenase complex
    • α-ketoglutarate dehydrogenase from porcine heart
    • α-Ketoglutarate Dehydrogenase
    • MULTIENZYME 2-OXOGLUTARATE DEHYDROGENASE COMPLEX, (1) INCLUDING EC 1.2.4.2
    • alpha-Ketoglutarate Dehydrogenase from porcine heart
    • α-Ketoglutarate Dehydrogenase, from porcine heart

ALPHA-KETOGLUTARATE DEHYDROGENASE Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

ALPHA-KETOGLUTARATE DEHYDROGENASE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
K920480-20U
α-Ketoglutarate Dehydrogenase, from porcine \nheart
9031-02-1 buffered aqueous glycerol solution, 0.1-1.0 units/mg protein (Lowry)
20U
¥1,925.10 2022-01-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R127223-20U
ALPHA-KETOGLUTARATE DEHYDROGENASE
9031-02-1 buffered aqueous glycerol solution, 0.1-1.0 units/mg protein (Lowry)
20u
¥4036 2023-09-07

Additional information on ALPHA-KETOGLUTARATE DEHYDROGENASE

ALPHA-KETOGLUTARATE DEHYDROGENASE (CAS No. 9031-02-1): A Comprehensive Overview

The enzyme ALPHA-KETOGLUTARATE DEHYDROGENASE (CAS No. 9031-02-1) is a critical component in cellular metabolism, playing a pivotal role in the citric acid cycle and amino acid catabolism. This introduction delves into the biochemical properties, mechanisms of action, and recent advancements in the study of this enzyme, highlighting its significance in both clinical and research applications.

ALPHA-KETOGLUTARATE DEHYDROGENASE is a flavoprotein that catalyzes the oxidative decarboxylation of alpha-ketoglutarate to form succinyl-CoA, a key step in the citric acid cycle. This reaction is essential for energy production and the synthesis of various metabolic intermediates. The enzyme exists in two forms: mitochondrial and cytosolic, each with distinct functions and regulatory mechanisms.

The structure of ALPHA-KETOGLUTARATE DEHYDROGENASE has been extensively studied using crystallography and other structural biology techniques. These studies have revealed that the enzyme consists of an N-terminal domain responsible for binding alpha-ketoglutarate and a C-terminal domain containing the flavin adenine dinucleotide (FAD) cofactor. The active site of the enzyme is highly specific for its substrate, ensuring efficient catalysis while minimizing side reactions.

In recent years, significant research has focused on the role of ALPHA-KETOGLUTARATE DEHYDROGENASE in various physiological and pathological conditions. Studies have demonstrated that this enzyme is involved in the regulation of glucose metabolism, particularly under conditions of cellular stress such as hypoxia and nutrient deprivation. Additionally, ALPHA-KETOGLUTARATE DEHYDROGENASE has been implicated in the pathogenesis of neurodegenerative diseases, where its activity may contribute to mitochondrial dysfunction and oxidative stress.

The expression and activity of ALPHA-KETOGLUTARATE DEHYDROGENASE are tightly regulated by various transcriptional and post-translational mechanisms. For instance, the enzyme's activity can be modulated by allosteric effectors such as NADH and Ca²⁺, which bind to specific sites on the enzyme and alter its catalytic properties. Furthermore, phosphorylation of ALPHA-KETOGLUTARATE DEHYDROGENASE by protein kinases can lead to its inactivation, providing a mechanism for rapid adjustment of metabolic flux in response to cellular signals.

Newly emerging research has also explored the potential therapeutic applications of targeting ALPHA-KETOGLUTARATE DEHYDROGENASE. For example, inhibitors of this enzyme have been investigated as potential treatments for cancer, as they can disrupt tumor cell metabolism by impairing energy production. Conversely, activators of ALPHA-KETOGLUTARATE DEHYDROGENASE may have beneficial effects in conditions characterized by mitochondrial dysfunction, such as aging-related diseases.

The development of high-throughput screening methods has facilitated the identification of novel modulators of ALPHA-KETOGLUTARATE DEHYDROGENASE. These techniques have enabled researchers to rapidly test large libraries of compounds for their ability to enhance or inhibit enzyme activity. Such efforts have led to the discovery of several promising candidates with potential therapeutic applications in metabolic disorders and neurodegenerative diseases.

In conclusion, ALPHA-KETOGLUTARATE DEHYDROGENASE (CAS No. 9031-02-1) is a multifaceted enzyme with critical roles in cellular metabolism and disease pathogenesis. Advances in structural biology, enzymology, and drug discovery have provided new insights into its function and potential therapeutic applications. Continued research into this enzyme will undoubtedly yield further breakthroughs in understanding and treating a wide range of metabolic and neurological disorders.

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